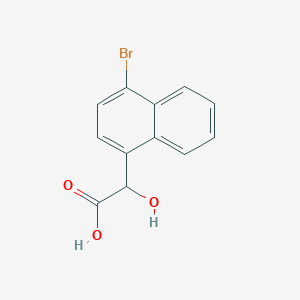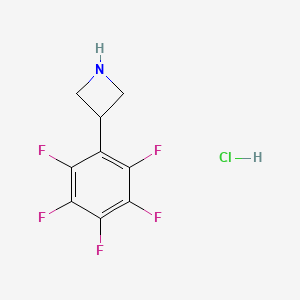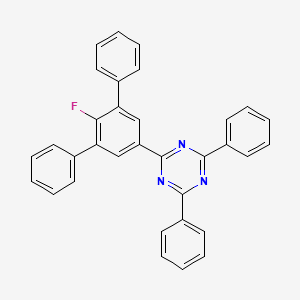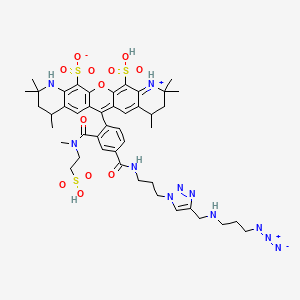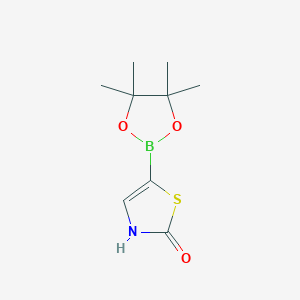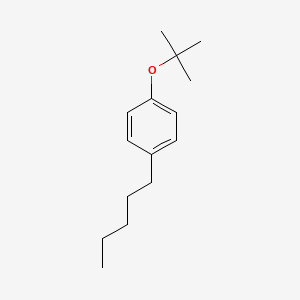
1-(tert-Butoxy)-4-pentylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxy)-4-pentylbenzene is an organic compound characterized by a tert-butoxy group attached to a benzene ring, which is further substituted with a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-4-pentylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-pentylphenol with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butoxy)-4-pentylbenzene undergoes several types of chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl alcohol and other oxidation products.
Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the benzene ring.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products:
Oxidation: tert-Butyl alcohol and corresponding carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(tert-Butoxy)-4-pentylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxy)-4-pentylbenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo homolytic cleavage to form tert-butoxy radicals, which can participate in radical-mediated reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
tert-Butylbenzene: Lacks the pentyl chain, making it less hydrophobic.
4-tert-Butylphenol: Contains a hydroxyl group instead of a pentyl chain, affecting its reactivity.
tert-Butyl toluene: Similar structure but with a methyl group instead of a pentyl chain.
Uniqueness: 1-(tert-Butoxy)-4-pentylbenzene is unique due to the presence of both a tert-butoxy group and a pentyl chain, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C15H24O |
|---|---|
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxy]-4-pentylbenzene |
InChI |
InChI=1S/C15H24O/c1-5-6-7-8-13-9-11-14(12-10-13)16-15(2,3)4/h9-12H,5-8H2,1-4H3 |
Clave InChI |
PPNAAWXBDIADQV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



